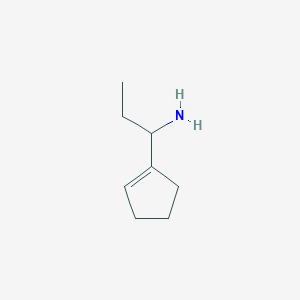
3-cyclopropyl-1H-indol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-1H-indol-5-amine is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant target for synthetic chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The cyclopropyl group can be introduced through various methods, such as cyclopropanation reactions using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of 3-cyclopropyl-1H-indol-5-amine may involve large-scale Fischer indole synthesis followed by cyclopropanation. The choice of reagents and conditions can be optimized for yield and purity, and the process may be scaled up using continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1H-indol-5-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., bromine), sulfonyl chlorides
Major Products Formed
Oxidation: Indole-2,3-diones
Reduction: Indoline derivatives
Substitution: Halogenated or sulfonylated indole derivatives
Scientific Research Applications
3-cyclopropyl-1H-indol-5-amine has a wide range of applications in scientific research, including:
Chemistry
Synthetic Intermediates: Used as a building block for the synthesis of more complex molecules.
Catalysis: Indole derivatives can act as ligands in metal-catalyzed reactions.
Biology
Enzyme Inhibition: Indole derivatives have been studied for their ability to inhibit various enzymes, including kinases and proteases.
Receptor Binding: The compound can bind to various receptors, making it a potential lead compound for drug discovery.
Medicine
Anticancer Agents: Indole derivatives have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells.
Antiviral Agents: Some indole derivatives have demonstrated antiviral activity against a range of viruses.
Industry
Pharmaceuticals: Used in the development of new drugs and therapeutic agents.
Agriculture: Indole derivatives can be used as plant growth regulators.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1H-indol-5-amine involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. For example, it can inhibit kinases by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation . Additionally, the compound can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .
Comparison with Similar Compounds
3-cyclopropyl-1H-indol-5-amine can be compared with other indole derivatives, such as:
1H-indol-5-amine: Lacks the cyclopropyl group, which may affect its binding affinity and biological activity.
3-methyl-1H-indol-5-amine: The presence of a methyl group instead of a cyclopropyl group can lead to different chemical reactivity and biological properties.
3-phenyl-1H-indol-5-amine: The phenyl group can enhance π-π interactions with aromatic residues in proteins, potentially increasing binding affinity.
The uniqueness of this compound lies in the presence of the cyclopropyl group, which can introduce strain and rigidity to the molecule, potentially enhancing its binding affinity and specificity for certain targets .
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
3-cyclopropyl-1H-indol-5-amine |
InChI |
InChI=1S/C11H12N2/c12-8-3-4-11-9(5-8)10(6-13-11)7-1-2-7/h3-7,13H,1-2,12H2 |
InChI Key |
DTOCDLYEMAPNSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CNC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Iodothiazolo[5,4-b]pyridin-2-amine](/img/structure/B11735104.png)

![3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11735124.png)

![bis[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735131.png)
![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735137.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735145.png)
amine](/img/structure/B11735147.png)
![1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11735157.png)

![N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11735167.png)
![4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B11735187.png)

